3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione

Cardiac Myosin ATPase Inhibition Selectivity

3-Isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione, known as Mavacamten (MYK-461, SAR439152), is a chiral pyrimidinedione small molecule that acts as an allosteric, reversible inhibitor of cardiac myosin ATPase. It is the first-in-class cardiac myosin inhibitor approved by the FDA (as Camzyos) for treatment of adults with symptomatic obstructive hypertrophic cardiomyopathy (oHCM).

Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
Cat. No. B12515972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione
Molecular FormulaC15H19N3O2
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2
InChIInChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)
InChIKeyRLCLASQCAPXVLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mavacamten (3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione) – First-in-Class Cardiac Myosin Inhibitor for Obstructive HCM


3-Isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione, known as Mavacamten (MYK-461, SAR439152), is a chiral pyrimidinedione small molecule that acts as an allosteric, reversible inhibitor of cardiac myosin ATPase [1]. It is the first-in-class cardiac myosin inhibitor approved by the FDA (as Camzyos) for treatment of adults with symptomatic obstructive hypertrophic cardiomyopathy (oHCM) [2]. The compound binds to the myosin catalytic domain, stabilising the super-relaxed (SRX) state of β-cardiac myosin and thereby reducing the number of myosin heads available for actin interaction, which directly addresses the sarcomeric hypercontractility that underlies HCM pathophysiology [3].

Why Mavacamten (3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione) Cannot Be Replaced by Other Cardiac Myosin Inhibitors


Cardiac myosin inhibitors are a mechanistically diverse class, and compounds within this class exhibit profound differences in binding sites, conformational stabilisation, selectivity profiles, and pharmacokinetic properties that preclude direct interchangeability. Mavacamten binds to an allosteric pocket distinct from aficamten and stabilises the super-relaxed (SRX) state of myosin, a functional mechanism not shared by blebbistatin-based inhibitors [1]. Moreover, the steep concentration–response relationship of mavacamten (IC50/IC10 ratio of 2.8) contrasts sharply with the shallower profile of aficamten (IC50/IC10 ratio of 9.9), resulting in materially different therapeutic windows and dose-titration requirements [2]. Substitution without quantitative, dimension-by-dimension verification of these parameters risks altering the delicate balance between efficacy and dose-dependent reductions in left ventricular ejection fraction (LVEF) [3].

Quantitative Differentiation Evidence for Mavacamten (3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione) vs. Key Comparators


Cardiac Myosin ATPase Inhibitory Potency and Selectivity vs. Skeletal Myosin

Mavacamten inhibits purified bovine cardiac myosin S1 ATPase with an IC50 of 0.3 µM, which is approximately 4.7-fold lower than the IC50 of 1.4 µM reported for aficamten in comparable assays . Mavacamten also demonstrates selectivity for cardiac myosin (IC50 = 0.3 µM) over skeletal myosin (IC50 = 4.7 µM), yielding a selectivity ratio of approximately 15.7-fold . In contrast, aficamten exhibits a selectivity of >40-fold for cardiac over fast skeletal myosin S1, indicating that while aficamten has greater cardiac selectivity, mavacamten's higher absolute potency on cardiac myosin may be advantageous in experimental settings requiring robust inhibition at lower concentrations [1].

Cardiac Myosin ATPase Inhibition Selectivity Mavacamten Aficamten

Therapeutic Window: IC50/IC10 Ratio Comparison with Aficamten

The concentration–response relationship of mavacamten is steep, with an IC50/IC10 ratio of 2.8×, compared to aficamten's shallow profile yielding an IC50/IC10 ratio of 9.9× [1]. This 3.5-fold difference in the slope of the concentration–response curve means that mavacamten transitions from minimally effective (IC10) to half-maximal inhibition (IC50) over a narrower concentration range. A steeper relationship implies a narrower therapeutic window requiring more precise dose titration, whereas aficamten's shallower slope allows for a wider separation between therapeutic and adverse effect thresholds [1].

Therapeutic Window IC50/IC10 Mavacamten Aficamten Safety Margin

Clinical Efficacy: EXPLORER-HCM Phase 3 Trial LVOT Gradient Reduction

In the pivotal EXPLORER-HCM phase 3 trial (N=251), mavacamten reduced post-exercise left ventricular outflow tract (LVOT) gradient by –36 mm Hg (95% CI –43.2 to –28.1; p<0.0001) compared to placebo at 30 weeks [1]. This magnitude of LVOT gradient reduction is the largest reported in a randomised controlled trial for oHCM and represents a direct, quantitative demonstration of the compound's mechanism of action translating to a clinically meaningful haemodynamic endpoint. By comparison, aficamten in the SEQUOIA-HCM trial demonstrated a Valsalva LVOT gradient reduction of –48.1 mm Hg (placebo-corrected) at 24 weeks, but the different trial populations and endpoint definitions preclude direct head-to-head inference [2].

Clinical Trial LVOT Gradient oHCM Mavacamten Placebo-Controlled

Distinct Binding Pocket and Functional Mechanism vs. Omecamtiv Mecarbil

X-ray crystallography has established that mavacamten and omecamtiv mecarbil bind to the same allosteric pocket on β-cardiac myosin yet produce opposite functional effects: mavacamten is a cardiac myosin inhibitor (IC50 = 0.3 µM), whereas omecamtiv mecarbil acts as a cardiac myosin activator (EC50 = 0.6 µM) [1]. This dichotomous pharmacodynamic outcome from the same binding site—mavacamten stabilising the autoinhibited SRX state while omecamtiv mecarbil promotes force-generating states—demonstrates that even compounds targeting identical structural loci cannot be considered functionally interchangeable [1].

Allosteric Binding Myosin Pocket Mavacamten Omecamtiv Mecarbil Functional Antagonism

Human Half-Life and Steady-State Pharmacokinetics vs. Aficamten

Mavacamten exhibits a human half-life of approximately 4–6 weeks, reaching steady-state plasma concentrations after approximately 12–16 weeks of once-daily dosing [1]. This extended half-life is a consequence of extensive hepatic metabolism via CYP2C19 and CYP3A4, and necessitates a cautious, slow dose-titration regimen with echocardiographic monitoring [1]. In contrast, aficamten was specifically designed to provide a shorter half-life of approximately 2.8 days, achieving steady-state within two weeks and enabling more rapid dose adjustments [2]. The pharmacokinetic difference has direct implications for research protocols: mavacamten requires longer washout periods (4–6 weeks) when assessing reversibility of effects, whereas aficamten's shorter half-life allows for quicker washout and re-baselining in crossover study designs.

Pharmacokinetics Half-Life Steady-State Mavacamten Aficamten

Purity Standards and Research-Grade Quality Specifications

Commercially available mavacamten for research use is routinely supplied at ≥98% purity (HPLC), with major vendors such as Cayman Chemical, MedChemExpress, AKSci, and ProbeChem consistently reporting this specification . The compound is provided as a crystalline solid with validated solubility in DMSO (≥50 mg/mL), enabling reliable preparation of stock solutions for in vitro assays . In contrast, the R-isomer (CAS 1642288-64-9), which is pharmacologically inactive as a cardiac myosin inhibitor, is available as a reference standard for analytical method development and chiral purity verification, with characterisation data compliant with regulatory guidelines for ANDA submissions . This availability of both the active S-enantiomer and the inactive R-isomer reference standard is critical for quality control in procurement, as it enables independent verification of stereochemical purity.

Purity Quality Control HPLC Mavacamten Vendor Specification

Optimal Research and Procurement Applications for Mavacamten (3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione)


In Vitro Cardiac Myosin ATPase Inhibition and Sarcomere Mechanobiology Studies

Mavacamten's potent inhibition of purified cardiac myosin S1 ATPase (IC50 = 0.3 µM) and its ability to stabilise the super-relaxed (SRX) state make it the reference tool compound for investigating the role of myosin ATPase modulation in sarcomere mechanics. Its selectivity for cardiac myosin (IC50 = 4.7 µM for skeletal myosin) permits cardiac-specific interrogation without confounding skeletal muscle effects at concentrations up to approximately 1 µM . When testing hypotheses about myosin head cycling or phosphate release kinetics, mavacamten should be prioritised over omecamtiv mecarbil, which activates rather than inhibits myosin ATPase despite binding the same allosteric pocket [1].

In Vivo Murine Models of Hypertrophic Cardiomyopathy and Cardiac Fibrosis

Chronic oral administration of mavacamten in transgenic mouse models of HCM (e.g., R403Q myosin heavy chain mutation) has been shown to suppress ventricular hypertrophy, cardiomyocyte disarray, and myocardial fibrosis . The compound's well-characterised in vivo pharmacology, including dose-dependent reduction in cardiac contractility without significant off-target effects, makes it the agent of choice for preclinical studies investigating disease-modifying interventions in genetic HCM. The availability of robust Phase 3 clinical data (EXPLORER-HCM) demonstrating concordant haemodynamic effects in humans [2] further supports its translational relevance.

Pharmacological Differentiation Studies Between Cardiac Myosin Inhibitor Classes

Mavacamten's distinct binding site and mechanism—stabilising the myosin interacting-heads motif (IHM) and promoting the SRX state—differ fundamentally from para-nitroblebbistatin, which binds to a distal pocket near the nucleotide-binding site and appears to render myosin into an 'ultra-relaxed' state that is structurally and functionally distinct from the mavacamten-stabilised SRX state . This mechanistic divergence has been demonstrated by X-ray scattering-based rigid body modelling showing mavacamten induces greater myosin head compaction than para-nitroblebbistatin . Mavacamten is the essential comparator for any study aiming to dissect the functional consequences of different modes of myosin inhibition.

Chiral Purity Method Development and Analytical Reference Standardisation

The availability of both the active S-enantiomer (mavacamten, CAS 1642288-47-8) and the inactive R-isomer (CAS 1642288-64-9) with full characterisation data enables rigorous analytical method development for chiral purity assessment. This is critical for quality control in pharmaceutical development and for ensuring that biological activity in research batches is attributable to the correct stereoisomer. Procurement of the R-isomer reference standard alongside mavacamten allows laboratories to independently validate enantiomeric purity by chiral HPLC, supporting regulatory-compliant analytical workflows in ANDA-related applications .

Quote Request

Request a Quote for 3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.